

LP-922056 (CAS 1365060-22-5): A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: LP-922056
Cat. No.: B15542547

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LP-922056 is a potent and orally active small molecule inhibitor of Notum pectinacetyltransferase, a negative regulator of the Wnt signaling pathway. By inhibiting Notum, **LP-922056** effectively activates Wnt signaling, leading to increased bone formation and strength. This document provides a comprehensive technical overview of **LP-922056**, including its chemical properties, mechanism of action, pharmacological data, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers in the fields of bone biology, regenerative medicine, and oncology.

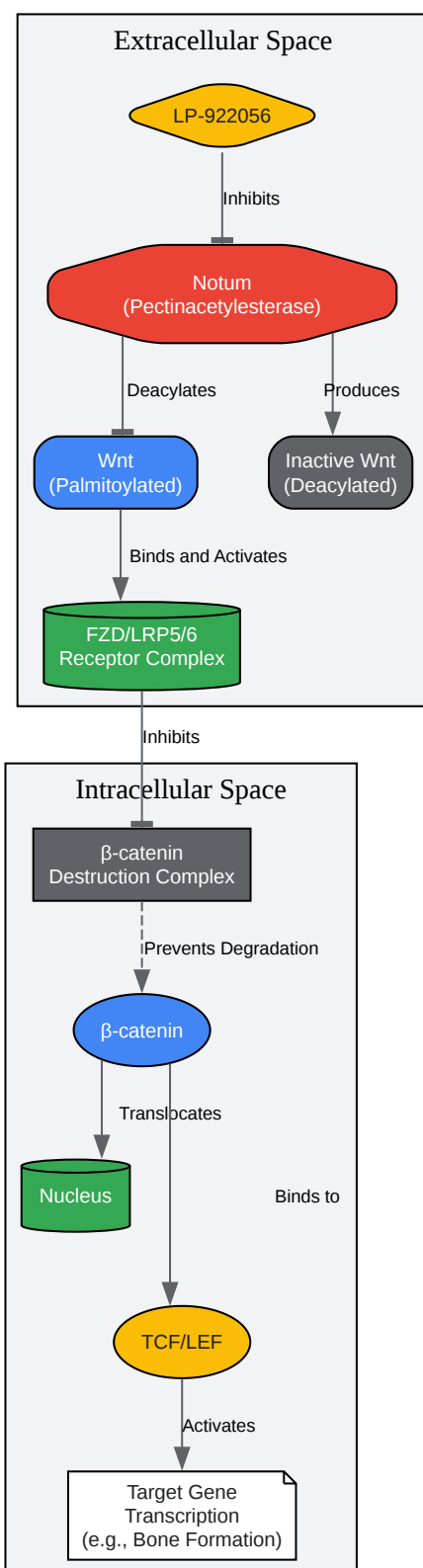
Chemical and Physical Properties

LP-922056, with the CAS number 1365060-22-5, is a thienopyrimidine derivative. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	2-[(6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio]acetic acid[1]
CAS Number	1365060-22-5[2]
Molecular Formula	C ₁₁ H ₉ ClN ₂ O ₂ S ₂ [2]
Molecular Weight	300.78 g/mol [2]
Purity	≥98% (HPLC)[2]
Solubility	Soluble in DMSO (up to 100 mM)[2]
Storage	Store at -20°C[2]

Mechanism of Action: Inhibition of Notum and Activation of Wnt Signaling

LP-922056 functions as a highly potent inhibitor of Notum, an extracellular carboxylesterase that negatively regulates the Wnt signaling pathway. Notum deactivates Wnt proteins by removing a palmitoleate group essential for their binding to the Frizzled (FZD) receptors. By inhibiting Notum's enzymatic activity, **LP-922056** prevents the deacylation of Wnt proteins, thereby maintaining their active state and ability to stimulate the Wnt signaling cascade. This leads to the nuclear translocation of β -catenin, which in turn activates the transcription of Wnt target genes involved in bone formation and other cellular processes.[3][4][5]



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Caption: Wnt Signaling Pathway and the inhibitory action of **LP-922056** on Notum.

Pharmacological Data

In Vitro Activity

LP-922056 demonstrates potent inhibition of Notum and activation of Wnt signaling in cellular assays.

Parameter	Species	Value	Reference
EC ₅₀ (Wnt Signaling)	Human	21 nM	[2][6]
EC ₅₀ (Wnt Signaling)	Mouse	55 nM	[2][6]
IC ₅₀ (Notum Inhibition)	Human, Mouse, Rat	Potent Inhibition	[3]

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies in mice have shown that **LP-922056** is orally bioavailable.

Parameter	Dose	Value	Reference
C _{max}	10 mg/kg (oral)	129 μM	[6]
AUC	10 mg/kg (oral)	1533 μM·h	[6]
Half-life (t _{1/2})	10 mg/kg (p.o.)	8 h	[2]
Oral Bioavailability	10 mg/kg (p.o.)	65%	[2]
Brain:Plasma Ratio	N/A	<0.01	[2]

In Vivo Efficacy

In vivo studies in both mice and rats have demonstrated the anabolic effect of **LP-922056** on bone.

Species	Model	Dosing Regimen	Key Findings	Reference
Mice	Wild-type	3-30 mg/kg, oral gavage, daily for 25 days	Dose-dependent increase in midshaft femur cortical bone thickness.	[6]
Mice	Wild-type	10 mg/kg, daily in diet for 4 weeks	Increased cortical bone thickness and strength in midshaft femur, bone mass in the femoral neck, and vertebral body cortical shell.	[3][6]
Rats	Ovariectomized (OVX)	N/A	Increased femoral and tibial cortical bone thickness and strength, and femoral neck bone volume.	[3]
Mice	hNOTUM transgenic	N/A	Increased midshaft femur cortical bone thickness, demonstrating inhibition of human NOTUM in vivo.	[3]

Experimental Protocols

Synthesis of LP-922056

An improved and scalable 7-step synthesis for **LP-922056** has been reported. The key steps involve a Suzuki-Miyaura cross-coupling reaction to introduce the C7-cyclopropyl group and a mild and selective C6 chlorination using 1-chloro-1,2-benziodoxol-3-one. This method allows for the production of multigram quantities of the compound with high purity.



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Caption: High-level overview of the 7-step synthesis of **LP-922056**.

Notum Inhibition Enzymatic Assay

This protocol describes a biochemical assay to determine the inhibitory activity of **LP-922056** against Notum.

- Reagents and Materials:
 - Recombinant human Notum enzyme
 - Fluorogenic substrate (e.g., a palmitoleate-conjugated fluorescent probe)
 - Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)
 - **LP-922056** stock solution in DMSO
 - 384-well black microplates
 - Plate reader with fluorescence detection capabilities
- Procedure:
 1. Prepare a serial dilution of **LP-922056** in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

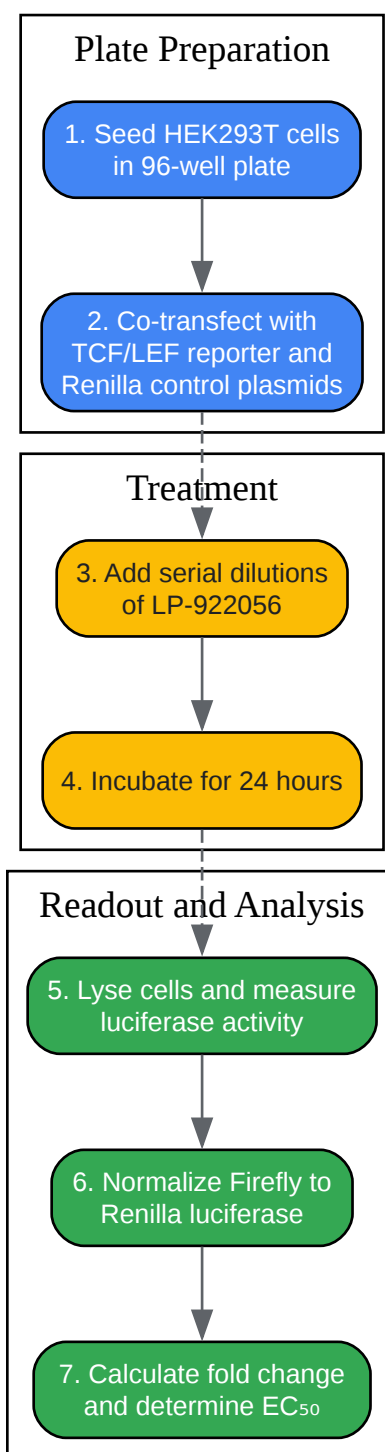
2. Add 5 μ L of the diluted **LP-922056** or DMSO (vehicle control) to the wells of the microplate.
3. Add 10 μ L of recombinant Notum enzyme solution to each well and incubate for 15 minutes at room temperature.
4. Initiate the enzymatic reaction by adding 10 μ L of the fluorogenic substrate to each well.
5. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 60 minutes at 37°C.
6. Calculate the rate of reaction for each concentration of **LP-922056**.
7. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Wnt Signaling Cell-Based Assay (TCF/LEF Reporter Assay)

This protocol outlines a cell-based reporter assay to measure the activation of Wnt signaling by **LP-922056**.

- Reagents and Materials:
 - HEK293T cells (or other suitable cell line)
 - TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
 - Renilla luciferase control plasmid (for normalization)
 - Lipofectamine 2000 or other transfection reagent
 - DMEM with 10% FBS
 - **LP-922056** stock solution in DMSO
 - Dual-Luciferase Reporter Assay System

- 96-well white, clear-bottom microplates
- Luminometer
- Procedure:
 1. Seed HEK293T cells in a 96-well plate at a density of 2×10^4 cells per well and incubate overnight.
 2. Co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
 3. After 24 hours, replace the medium with fresh medium containing serial dilutions of **LP-922056** or DMSO (vehicle control).
 4. Incubate the cells for another 24 hours.
 5. Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
 6. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
 7. Calculate the fold change in Wnt signaling activity relative to the vehicle control.
 8. Determine the EC_{50} value by plotting the fold change against the logarithm of the **LP-922056** concentration and fitting the data to a sigmoidal dose-response curve.



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Caption: Workflow for the TCF/LEF reporter-based Wnt signaling assay.

In Vivo Efficacy Study in Mice

This protocol provides a general framework for assessing the effect of **LP-922056** on bone parameters in mice.

- Animals and Housing:
 - Use 8-week-old male C57BL/6J mice.
 - House the animals in a temperature- and light-controlled environment with ad libitum access to food and water.
 - Acclimatize the animals for at least one week before the start of the experiment.
 - All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
- Dosing and Administration:
 - Prepare a formulation of **LP-922056** in a suitable vehicle (e.g., 0.5% methylcellulose, 0.1% Tween 80 in water).
 - Divide the mice into groups (n=8-10 per group): Vehicle control and **LP-922056** treatment groups (e.g., 3, 10, 30 mg/kg).
 - Administer the compound or vehicle daily via oral gavage for 25 days.
 - Monitor the body weight of the animals regularly.
- Bone Analysis (Dynamic Histomorphometry):
 - On day 18 and day 23 of the study, inject the mice intraperitoneally with calcein (15 mg/kg) and demeclocycline (40 mg/kg), respectively, to label mineralizing bone surfaces.
 - At the end of the study, euthanize the mice and collect the femurs.
 - Fix the femurs in 70% ethanol and embed them in methyl methacrylate.
 - Cut undecalcified sections of the midshaft femur and stain them for analysis.

- Use a fluorescence microscope to visualize the fluorescent labels and quantify bone formation parameters, including mineralizing surface per bone surface (MS/BS), mineral apposition rate (MAR), and bone formation rate (BFR/BS).
- Statistical Analysis:
 - Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups with the vehicle control group.
 - A p-value of < 0.05 is considered statistically significant.

Conclusion

LP-922056 is a valuable research tool for investigating the role of Notum and the Wnt signaling pathway in various biological processes. Its potent and specific inhibitory activity, coupled with its oral bioavailability, makes it a suitable compound for both in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of Notum inhibition in diseases such as osteoporosis and certain types of cancer. Further research is warranted to fully elucidate the clinical utility of **LP-922056** and similar molecules.

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